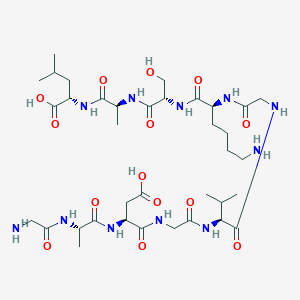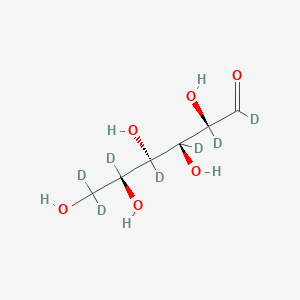
D-mannose-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-mannose-d7 is a deuterium-labeled form of D-mannose, a naturally occurring monosaccharide. D-mannose is an epimer of glucose at the C-2 position and is found in various fruits and plants. It plays a significant role in human metabolism, particularly in the glycosylation of specific proteins. The deuterium labeling in this compound makes it a valuable compound for scientific research, especially in metabolic studies and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
D-mannose-d7 can be synthesized through various methods, including chemical synthesis and enzymatic conversion. One common method involves the isomerization of D-fructose using D-lyxose isomerase or D-mannose isomerase. These enzymes catalyze the conversion of D-fructose to D-mannose under specific reaction conditions, such as pH and temperature .
Industrial Production Methods
Industrial production of this compound often involves the extraction of D-mannose from biomass raw materials like coffee grounds, konjac flour, and acai berry. The extracted D-mannose is then subjected to deuterium exchange reactions to produce this compound. This method is considered environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
D-mannose-d7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents like nitric acid or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under specific conditions.
Major Products
The major products formed from these reactions include D-mannitol, D-gluconic acid, and various glycosylated derivatives. These products have significant applications in the food, pharmaceutical, and cosmetic industries .
Scientific Research Applications
D-mannose-d7 has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies to understand carbohydrate metabolism.
Biology: Helps in studying glycosylation processes in cells and tissues.
Industry: Used in the production of immunostimulatory agents, anti-tumor agents, and vitamins.
Mechanism of Action
D-mannose-d7 exerts its effects primarily by inhibiting the adhesion of bacteria to the urothelium. This mechanism involves the binding of D-mannose to the FimH adhesin on the bacterial surface, preventing the bacteria from attaching to the urinary tract lining. This anti-adhesive effect is not considered pharmacological but rather a physical barrier that helps in the prevention of urinary tract infections .
Comparison with Similar Compounds
Similar Compounds
D-glucose: An epimer of D-mannose at the C-2 position.
D-fructose: Can be isomerized to produce D-mannose.
D-mannitol: A reduction product of D-mannose.
Uniqueness
D-mannose-d7 is unique due to its deuterium labeling, which makes it an excellent tracer for metabolic studies. Unlike its non-labeled counterparts, this compound provides more precise data in research applications, particularly in drug development and metabolic pathway analysis .
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-1,2,3,4,5,6,6-heptadeuterio-2,3,4,5,6-pentahydroxyhexan-1-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i1D,2D2,3D,4D,5D,6D |
InChI Key |
GZCGUPFRVQAUEE-TUWMFXLCSA-N |
Isomeric SMILES |
[2H]C(=O)[C@]([2H])([C@]([2H])([C@@]([2H])([C@@]([2H])(C([2H])([2H])O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


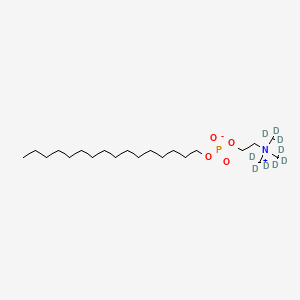
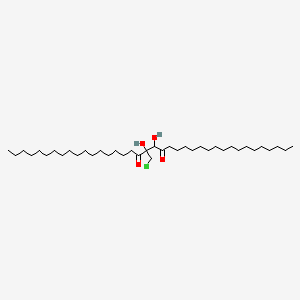

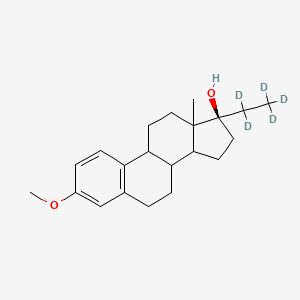
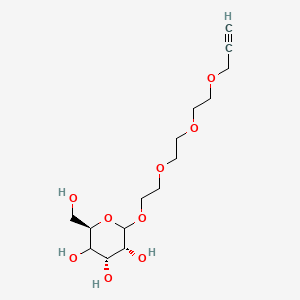

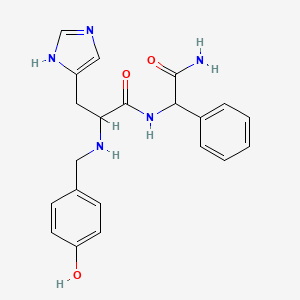
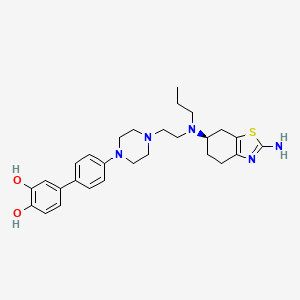
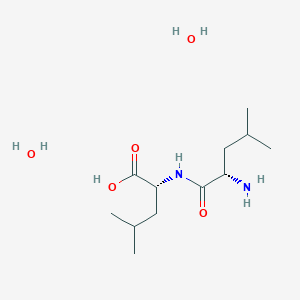
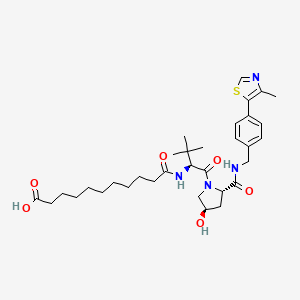
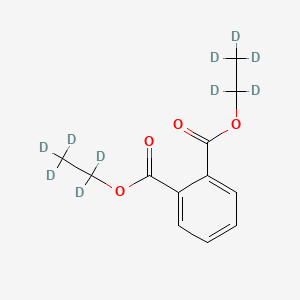
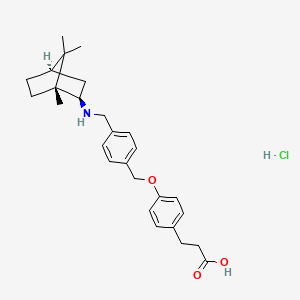
![2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetic acid](/img/structure/B12407299.png)
